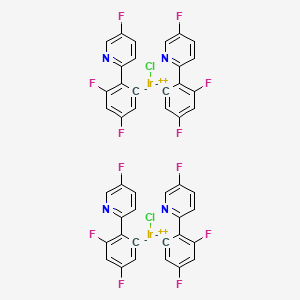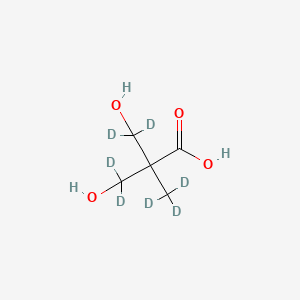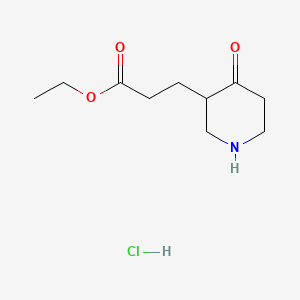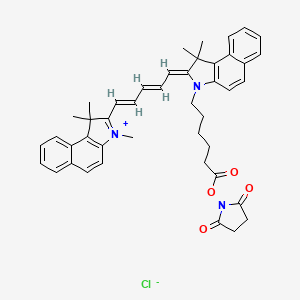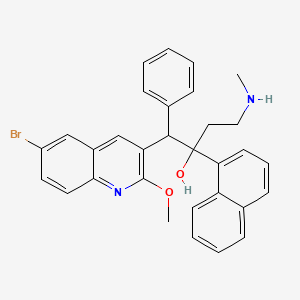
rac-N-DesmethylBedaquiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-N-DesmethylBedaquiline is a derivative of bedaquiline, a diarylquinoline compound used in the treatment of multidrug-resistant tuberculosis (MDR-TB). This compound is formed by the demethylation of bedaquiline and retains some of its pharmacological properties. It is primarily used in research settings to study the pharmacokinetics and metabolism of bedaquiline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-DesmethylBedaquiline involves the demethylation of bedaquiline. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in laboratory settings for research purposes. The process involves precise control of reaction conditions to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
rac-N-DesmethylBedaquiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce more reduced forms of the compound .
Applications De Recherche Scientifique
rac-N-DesmethylBedaquiline is primarily used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of bedaquiline. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of bedaquiline derivatives.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of bedaquiline in living organisms.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug resistance mechanisms in tuberculosis treatment.
Industry: Utilized in the development and validation of analytical methods for quality control and regulatory purposes
Mécanisme D'action
rac-N-DesmethylBedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase enzyme, similar to bedaquiline. This inhibition disrupts the production of ATP, which is essential for the energy metabolism of Mycobacterium tuberculosis. The compound binds to the c subunit of the ATP synthase enzyme, preventing its rotation and thereby inhibiting ATP synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bedaquiline: The parent compound, used in the treatment of MDR-TB.
N-DesmethylBedaquiline: Another demethylated derivative of bedaquiline.
Other Diarylquinolines: Compounds with similar structures and mechanisms of action.
Uniqueness
rac-N-DesmethylBedaquiline is unique due to its specific demethylation, which alters its pharmacokinetic and metabolic properties compared to bedaquiline. This makes it a valuable tool for studying the metabolism and mechanism of action of bedaquiline and its derivatives .
Propriétés
IUPAC Name |
1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBOQBZOZDRXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
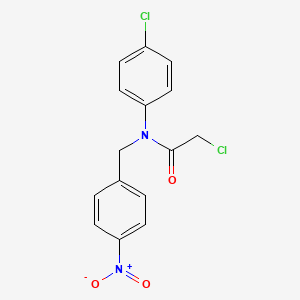
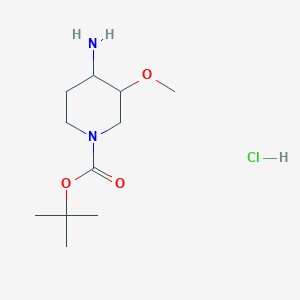
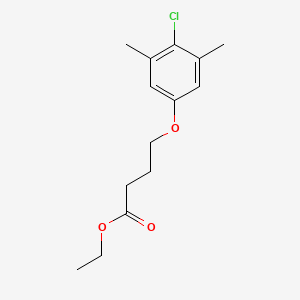


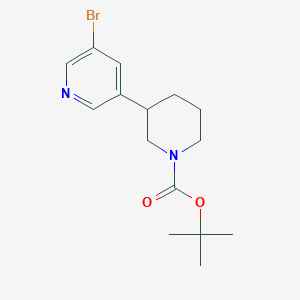
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
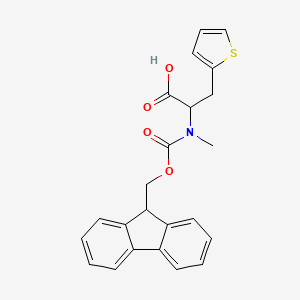
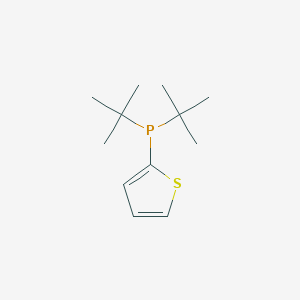
![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
